molecular formula C14H13NO2 B13939151 6-(2,4-Dimethylphenoxy)nicotinaldehyde

6-(2,4-Dimethylphenoxy)nicotinaldehyde

Cat. No.: B13939151
M. Wt: 227.26 g/mol
InChI Key: SRMOCMRZDNESTR-UHFFFAOYSA-N
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Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

6-(2,4-dimethylphenoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NO2/c1-10-3-5-13(11(2)7-10)17-14-6-4-12(9-16)8-15-14/h3-9H,1-2H3

InChI Key

SRMOCMRZDNESTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C=O)C

Origin of Product

United States

Comparison with Similar Compounds

Biological Activity

6-(2,4-Dimethylphenoxy)nicotinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H13NO2
  • Molecular Weight : 217.25 g/mol
  • IUPAC Name : 6-(2,4-Dimethylphenoxy)pyridine-3-carbaldehyde

The structure features a nicotinaldehyde core substituted with a 2,4-dimethylphenoxy group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound is believed to act through:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptors associated with neurotransmission and inflammation.
  • Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activity, reducing oxidative stress in cells.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Selectivity Index
K562 (CML)15.51.5
M-14 (Melanoma)12.21.8
MCF-7 (Breast Cancer)20.01.3

These findings indicate that the compound has a promising profile as an anticancer agent, particularly against chronic myelogenous leukemia (CML) and melanoma cell lines .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound in models of neurodegeneration. The compound showed potential in reducing neuronal apoptosis induced by oxidative stress. In particular:

  • Model Used : SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.
  • Findings : The compound significantly reduced cell death and increased cell viability compared to untreated controls.

Case Studies

  • Study on Anticancer Properties :
    • Conducted on human tumor cell lines including K562 and M-14.
    • Results indicated that the compound effectively inhibited cell proliferation with IC50 values ranging from 12 to 20 µM .
  • Neuroprotection Study :
    • Focused on the protective effects against oxidative stress in neuronal cells.
    • The study concluded that treatment with the compound led to a decrease in markers of oxidative damage, suggesting its potential use in neurodegenerative disease therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.